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molecular formula C16H13ClN6 B1684037 Vorozole CAS No. 118949-22-7

Vorozole

Cat. No. B1684037
M. Wt: 324.77 g/mol
InChI Key: XLMPPFTZALNBFS-UHFFFAOYSA-N
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Patent
US05746840

Procedure details

A mixture of 5 g of intermediate 7-a, 8.2 g of methanimidamide monoacetate in 32 ml of methanol was refluxed for 3 days. To the warm reaction mixture there were added 32 ml of water and the resulting mixture was stirred for two hours. The precipitate was filtered off and washed with 2-propanol. The precipitate was dried in vacuo, yielding 3.45 g (67%) of (+)-6-[(4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole (comp. 1-e); enantiomeric excess: 97.4%.
Name
intermediate 7-a
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:14]=[CH:15][C:16]3[N:20]=[N:19][N:18]([CH3:21])[C:17]=3[CH:22]=2)[NH:9][NH:10][CH:11]=O)=[CH:4][CH:3]=1.C(O)(=O)C.[CH:27](=N)[NH2:28].O>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([N:9]2[CH:27]=[N:28][CH:11]=[N:10]2)[C:13]2[CH:14]=[CH:15][C:16]3[N:20]=[N:19][N:18]([CH3:21])[C:17]=3[CH:22]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
intermediate 7-a
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(NNC=O)C=1C=CC2=C(N(N=N2)C)C1
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(=O)O.C(N)=N
Name
Quantity
32 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
To the warm reaction mixture there
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with 2-propanol
CUSTOM
Type
CUSTOM
Details
The precipitate was dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C=1C=CC2=C(N(N=N2)C)C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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